Tyvpanasl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

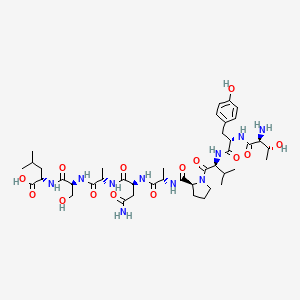

Molecular Formula |

C42H66N10O14 |

|---|---|

Molecular Weight |

935.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C42H66N10O14/c1-19(2)15-28(42(65)66)49-38(61)29(18-53)50-35(58)21(5)45-36(59)27(17-31(43)56)47-34(57)22(6)46-39(62)30-9-8-14-52(30)41(64)33(20(3)4)51-37(60)26(48-40(63)32(44)23(7)54)16-24-10-12-25(55)13-11-24/h10-13,19-23,26-30,32-33,53-55H,8-9,14-18,44H2,1-7H3,(H2,43,56)(H,45,59)(H,46,62)(H,47,57)(H,48,63)(H,49,61)(H,50,58)(H,51,60)(H,65,66)/t21-,22-,23+,26-,27-,28-,29-,30-,32-,33-/m0/s1 |

InChI Key |

UKSQKNGHLVXYRE-FYPZIEDISA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N)O |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)N |

Origin of Product |

United States |

Foundational & Exploratory

AZD4547: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AZD4547 is a potent and selective, ATP-competitive small molecule inhibitor of the fibroblast growth factor receptors (FGFR) 1, 2, and 3. Dysregulation of the FGF/FGFR signaling pathway is implicated in the pathogenesis of various malignancies, making it a compelling target for cancer therapy. This document provides a comprehensive technical overview of AZD4547, including its mechanism of action, preclinical and clinical data, and key experimental methodologies. This guide is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics.

Introduction

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Genetic alterations in FGFRs, such as gene amplification, activating mutations, and chromosomal translocations, can lead to aberrant signaling and contribute to tumorigenesis. AZD4547 has been developed to selectively target tumors with these FGFR aberrations.

Mechanism of Action

AZD4547 competitively binds to the ATP-binding pocket of FGFR1, FGFR2, and FGFR3, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways. The primary pathways affected by AZD4547 inhibition include the Ras/MAPK and PI3K/AKT pathways, which are critical for cell survival and proliferation. By blocking these pathways, AZD4547 can induce cell cycle arrest, apoptosis, and inhibit tumor growth. While highly selective for FGFR1/2/3, AZD4547 has also been shown to have off-target activity against TRKA, B, and C kinases at higher concentrations.

Signaling Pathway Diagram

Caption: AZD4547 inhibits FGFR1/2/3, blocking downstream signaling pathways.

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of AZD4547

| Target Kinase | IC₅₀ (nM) | Reference |

| FGFR1 | 0.2 | [1] |

| FGFR2 | 2.5 | [1] |

| FGFR3 | 1.8 | [1] |

| FGFR4 | 165 | [1] |

| VEGFR2 (KDR) | >1000 | |

| TRKA | 18.7 | |

| TRKB | 22.6 | |

| TRKC | 2.9 |

Table 2: Anti-proliferative Activity of AZD4547 in Cancer Cell Lines

| Cell Line | Cancer Type | FGFR Alteration | GI₅₀ (µM) | Reference |

| NCI-H1581 | Non-Small Cell Lung | FGFR1 Amplification | 0.003 | [2] |

| DMS114 | Non-Small Cell Lung | FGFR1 Amplification | 0.111 | |

| SNU-16 | Gastric | FGFR2 Amplification | ~0.02 | |

| KATO-III | Gastric | FGFR2 Amplification | ~0.03 | |

| RT-112 | Bladder | FGFR3 Mutation | ~0.1 | |

| KMS-11 | Multiple Myeloma | FGFR3 Translocation | ~0.05 | |

| OVCAR8 | Ovarian | Not specified | ~10 | |

| ES2 | Ovarian | Not specified | ~11 |

Experimental Protocols

Western Blot Analysis

Objective: To assess the phosphorylation status of FGFR and downstream signaling proteins following AZD4547 treatment.

Methodology:

-

Cell Lysis: Cells are seeded and treated with varying concentrations of AZD4547. Post-treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Primary antibodies (e.g., anti-phospho-FGFR, anti-FGFR, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT) are incubated overnight at 4°C. After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assays

Objective: To determine the anti-proliferative effect of AZD4547 on cancer cell lines.

Methodology (MTT Assay):

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of AZD4547 concentrations for 48-72 hours.

-

MTT Incubation: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The half-maximal growth inhibitory concentration (GI₅₀) is calculated from the dose-response curves.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of AZD4547 in a preclinical animal model.

Methodology:

-

Animal Model: Female athymic nude mice (6-8 weeks old) are used.

-

Tumor Implantation: Cancer cells with known FGFR alterations are suspended in Matrigel and injected subcutaneously into the flank of the mice.

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. AZD4547 is administered orally (e.g., by gavage) at various doses and schedules. The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry).

Experimental Workflow Diagram

Caption: Preclinical evaluation workflow for AZD4547.

Mechanisms of Resistance

Acquired resistance to AZD4547 is a significant clinical challenge. Several mechanisms have been identified:

-

Gatekeeper Mutations: Secondary mutations in the FGFR kinase domain, such as V561M in FGFR1 and V555M in FGFR3, can reduce the binding affinity of AZD4547.

-

Bypass Signaling: Activation of alternative signaling pathways can circumvent the FGFR blockade. This includes the upregulation of other receptor tyrosine kinases like MET, EphB3, and ERBB2/3, or downstream activation of the PI3K/AKT/mTOR pathway.

-

Epithelial-Mesenchymal Transition (EMT): Cancer cells can undergo EMT, a process that confers a more invasive and drug-resistant phenotype.

Resistance Mechanisms Diagram

References

[Compound Name] chemical structure and properties

An In-Depth Technical Guide to Imatinib: Chemical Structure, Properties, and Experimental Analysis

Introduction

Imatinib, sold under the trade name Gleevec® among others, is a pioneering small molecule kinase inhibitor that has transformed the treatment of specific cancers.[1] Developed as a targeted therapy, it selectively inhibits tyrosine kinases that are critical for the proliferation and survival of certain cancer cells.[2][3] This guide provides a comprehensive overview of Imatinib's chemical structure, its physicochemical, pharmacokinetic, and pharmacodynamic properties, and detailed protocols for its experimental analysis. It is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Physicochemical Properties

Imatinib is a 2-phenylaminopyrimidine derivative.[1] Its structure allows it to specifically bind to the ATP-binding pocket of certain tyrosine kinases, thereby inhibiting their activity.[4]

-

IUPAC Name: 4-[(4-methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide

-

Chemical Formula: C₂₉H₃₁N₇O

The key physicochemical properties of Imatinib are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 493.60 g/mol | |

| Melting Point | 211-213 °C (base) | |

| ~226 °C (mesylate salt, α-form) | ||

| ~217 °C (mesylate salt, β-form) | ||

| pKa | pKa1: 8.07 | |

| pKa2: 3.73 | ||

| Solubility (Mesylate Salt) | >100 g/L (at pH 4.2) | |

| 49 mg/L (at pH 7.4) |

Pharmacokinetics

Imatinib is administered orally and is well-absorbed. Its pharmacokinetic profile supports once-daily dosing.

| Parameter | Value | Reference |

| Bioavailability | 98% | |

| Time to Peak Concentration (Tmax) | 2-4 hours | |

| Plasma Protein Binding | ~95% (primarily to albumin and α₁-acid glycoprotein) | |

| Metabolism | Primarily hepatic, via CYP3A4 and CYP3A5 enzymes | |

| Major Active Metabolite | N-desmethyl derivative (CGP74588) | |

| Elimination Half-Life | ~18 hours (Imatinib) | |

| ~40 hours (CGP74588 metabolite) | ||

| Route of Elimination | Primarily as metabolites in feces |

Pharmacodynamics and Mechanism of Action

Imatinib functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases. This action blocks downstream signaling pathways that are crucial for tumor cell proliferation and survival.

Target Kinases and Inhibitory Activity

Imatinib is highly selective for a small number of kinases. Its primary targets are BCR-ABL, c-KIT, and the platelet-derived growth factor receptor (PDGFR). Mutations in the kinase domain of these targets can lead to resistance.

| Target Kinase | IC₅₀ Value | Context | Reference |

| c-ABL | 0.4 µM | Kinase activity inhibition | |

| BCR-ABL | >1 µM (trough concentration) | Required for hematologic response in CML | |

| c-KIT | - | Inhibits proliferation in GIST cells with activating mutations | |

| PDGFR | - | Inhibits PDGF-mediated cellular events |

Note: IC₅₀ values can vary depending on the specific assay conditions and cell lines used.

Signaling Pathway Inhibition

In Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML), the BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives leukemogenesis. Imatinib binds to the inactive conformation of the ABL kinase domain, preventing its phosphorylation of substrate proteins. This blocks multiple downstream pathways, including the Ras/MAPK pathway (regulating proliferation) and the PI3K/AKT pathway (regulating apoptosis), ultimately leading to the apoptosis of BCR-ABL-positive cells.

Caption: Imatinib inhibits the BCR-ABL kinase, blocking downstream proliferation and survival pathways.

Experimental Protocols

This section details common methodologies used to characterize the activity of Imatinib.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the amount of ADP produced in a kinase reaction to determine the inhibitory effect of a compound.

1. Reagent Preparation:

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

Kinase: Prepare a working solution of the target kinase (e.g., ABL1) in Kinase Buffer.

-

Substrate: Prepare a working solution of a suitable peptide substrate (e.g., Abltide) in Kinase Buffer.

-

ATP: Prepare a working solution of ATP in Kinase Buffer at a concentration near the Km for the target kinase.

-

Test Compound: Prepare serial dilutions of Imatinib in 100% DMSO, followed by an intermediate dilution in Kinase Buffer.

2. Kinase Reaction:

-

Add 5 µL of the Imatinib dilution or vehicle (control) to the wells of a 384-well plate.

-

Add 10 µL of the kinase/substrate mixture to each well.

-

Initiate the reaction by adding 10 µL of the ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

3. ADP Detection:

-

Add 25 µL of an ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 50 µL of a Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.

-

Incubate for 30 minutes at room temperature.

4. Data Analysis:

-

Measure luminescence using a plate reader.

-

The luminescent signal is proportional to the ADP produced and thus to kinase activity.

-

Calculate the percent inhibition for each Imatinib concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of Imatinib on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

1. Cell Seeding:

-

Culture BCR-ABL positive cells (e.g., K562) and a control cell line in appropriate media.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate for 24 hours to allow cells to attach.

2. Compound Treatment:

-

Prepare serial dilutions of Imatinib (e.g., 0.3–200 µM) in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various Imatinib concentrations. Include a vehicle-only control.

-

Incubate the plate for 48-72 hours.

3. MTT Addition:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Subtract the background absorbance from a blank well (media and MTT only).

-

Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.

-

Determine the IC₅₀ value by plotting cell viability against the logarithm of Imatinib concentration.

Caption: Workflow for determining cell viability and IC50 values using the MTT assay.

Protocol: Quantification of Imatinib in Human Plasma by LC-MS/MS

This protocol provides a method for the accurate quantification of Imatinib for pharmacokinetic studies.

1. Sample Preparation (Solid Phase Extraction):

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma, add an internal standard (e.g., deuterium-labeled Imatinib, Imatinib-D4).

-

Vortex mix for 30 seconds.

-

Load the mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute Imatinib and the internal standard with a strong organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

2. LC-MS/MS Conditions:

-

LC Column: C18 reverse-phase column (e.g., XTerra® RP18, 150 mm × 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of ammonium formate buffer and methanol.

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with a turbo ion spray source, operated in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Imatinib: m/z 494.1 → 394.1

-

Imatinib-D4 (IS): m/z 498.1 → 398.2

-

3. Data Analysis:

-

Integrate the peak areas for both Imatinib and the internal standard.

-

Calculate the peak area ratio (Imatinib / Internal Standard).

-

Generate a calibration curve by plotting the peak area ratio against the known concentrations of Imatinib standards.

-

Determine the concentration of Imatinib in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

-

Use this concentration data to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using noncompartmental analysis software.

References

Geldanamycin: A Technical Guide to its Biological Function and Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geldanamycin, a benzoquinone ansamycin natural product, is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone critical for the stability and function of numerous client proteins involved in cell growth, survival, and oncogenesis. By binding to the ATP-binding pocket of HSP90, Geldanamycin disrupts the chaperone cycle, leading to the ubiquitination and subsequent proteasomal degradation of key signaling proteins. This targeted degradation of oncoproteins, including Akt and Raf-1, underlies its significant anti-proliferative and anti-tumor activities. This technical guide provides an in-depth overview of the biological function and activity of Geldanamycin, including quantitative data on its efficacy, detailed experimental protocols for its characterization, and visualizations of the signaling pathways it modulates.

Biological Function: Inhibition of the HSP90 Chaperone Machinery

Geldanamycin exerts its biological effects by specifically targeting Heat Shock Protein 90 (HSP90), a highly conserved molecular chaperone. HSP90 plays a crucial role in the conformational maturation, stability, and activity of a wide array of "client" proteins, many of which are key components of signal transduction pathways that are often dysregulated in cancer.

The mechanism of action of Geldanamycin involves its high-affinity binding to the N-terminal ATP-binding pocket of HSP90. This binding event competitively inhibits the ATPase activity of HSP90, which is essential for its chaperone function. The inhibition of ATP hydrolysis stalls the HSP90 chaperone cycle, preventing the proper folding and stabilization of its client proteins.

Consequently, the client proteins are recognized by the cellular quality control machinery, leading to their ubiquitination by E3 ligases, such as the C-terminus of Hsp70-interacting protein (CHIP), and subsequent degradation by the 26S proteasome. This depletion of critical oncoproteins disrupts multiple oncogenic signaling pathways, ultimately leading to cell cycle arrest, apoptosis, and the inhibition of tumor growth.

Quantitative Data: Biological Activity of Geldanamycin

The anti-proliferative activity of Geldanamycin has been extensively evaluated across a wide range of cancer cell lines. The following tables summarize key quantitative data, including IC50 (half-maximal inhibitory concentration) values for cytotoxicity and Kd (dissociation constant) for its binding to HSP90.

| Cell Line | Cancer Type | IC50 (nM) |

| AB1 | Mesothelioma (murine) | Low-nanomolar |

| AE17 | Mesothelioma (murine) | Low-nanomolar |

| VGE62 | Mesothelioma (human) | Low-nanomolar |

| JU77 | Mesothelioma (human) | Low-nanomolar |

| MSTO-211H | Mesothelioma (human) | Low-nanomolar |

| Glioma cell lines | Glioma | 0.4 - 3 |

| Breast cancer lines | Breast Cancer | 2 - 20 |

| Small cell lung cancer lines | Small Cell Lung Cancer | 50 - 100 |

| Ovarian cancer lines | Ovarian Cancer | 2000 |

| T-cell leukemia lines | T-cell Leukemia | 10 - 700 |

| H69 | Small Cell Lung Cancer | Data not specified |

| H187 | Small Cell Lung Cancer | Data not specified |

| H889 | Small Cell Lung Cancer | Data not specified |

| U87MG | Glioblastoma | Data not specified |

| Target | Parameter | Value (µM) | Method |

| HSP90 | Kd | 1.2 | Fluorescence Polarization |

| HSP90 | Kd | 0.4 ± 0.1 | Filter Binding Assay ([3H]AAG) |

Experimental Protocols

Cell Viability (MTT) Assay

This protocol outlines the determination of the cytotoxic effects of Geldanamycin on cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Geldanamycin stock solution (in DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Geldanamycin in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the medium containing various concentrations of Geldanamycin. Include a vehicle control (DMSO at the same final concentration as the highest Geldanamycin treatment) and a no-treatment control.

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the Geldanamycin concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of HSP90 Client Protein Degradation

This protocol describes the detection of the degradation of HSP90 client proteins, such as Akt and Raf-1, in response to Geldanamycin treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Geldanamycin stock solution (in DMSO)

-

6-well cell culture plates

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge tubes

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-Akt, rabbit anti-Raf-1, mouse anti-β-actin)

-

HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

-

Tris-buffered saline with Tween 20 (TBST)

-

Enhanced chemiluminescence (ECL) detection reagents

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Geldanamycin for the desired time. Include a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, Raf-1) and a loading control (e.g., β-actin) overnight at 4°C. Recommended starting dilutions are typically 1:1000.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Incubate the membrane with ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of the client proteins after Geldanamycin treatment, normalized to the loading control.

HSP90 Binding Assay (Filter Binding)

This protocol outlines a filter binding assay to measure the binding of Geldanamycin to HSP90, adapted from a method using a radiolabeled analog.

Materials:

-

Purified recombinant human HSP90

-

Radiolabeled Geldanamycin (e.g., [3H]Geldanamycin) or a fluorescently labeled analog

-

Binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.01% NP-40)

-

Wash buffer (same as binding buffer)

-

DEAE-cellulose or glass fiber filters

-

Filtration apparatus

-

Scintillation vials and scintillation fluid (for radiolabeled compound) or a fluorescence plate reader (for fluorescent compound)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine purified HSP90 with varying concentrations of unlabeled Geldanamycin (for competition assay) in binding buffer.

-

Ligand Addition: Add a constant, low concentration of labeled Geldanamycin to each tube.

-

Incubation: Incubate the reaction mixtures at 4°C for a sufficient time to reach equilibrium (e.g., 1-2 hours).

-

Filtration: Rapidly filter the reaction mixtures through the pre-wetted filters using a filtration apparatus. The protein and bound ligand will be retained on the filter, while the unbound ligand will pass through.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound ligand.

-

Quantification:

-

For radiolabeled Geldanamycin: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

For fluorescently labeled Geldanamycin: The amount of bound ligand can be quantified using a suitable fluorescence detection method.

-

-

Data Analysis: Plot the amount of bound labeled Geldanamycin as a function of the unlabeled Geldanamycin concentration. For competition assays, calculate the Ki value, which represents the binding affinity of Geldanamycin for HSP90.

Signaling Pathways and Experimental Workflows

HSP90 Chaperone Cycle and its Inhibition by Geldanamycin

The following diagram illustrates the normal HSP90 chaperone cycle and how Geldanamycin disrupts this process, leading to the degradation of client proteins.

Caption: Geldanamycin binds to the ATP pocket of HSP90, disrupting the chaperone cycle and leading to client protein degradation.

Downstream Signaling Pathways Affected by Geldanamycin

Geldanamycin's inhibition of HSP90 leads to the degradation of key signaling proteins like Akt and Raf-1, thereby disrupting the PI3K/Akt and Raf/MEK/ERK pathways, which are crucial for cell survival and proliferation.

Caption: Geldanamycin inhibits HSP90, leading to the degradation of Akt and Raf-1 and the disruption of pro-survival pathways.

Experimental Workflow for Assessing Geldanamycin Activity

The following diagram outlines a typical experimental workflow for characterizing the biological activity of Geldanamycin.

Caption: A standard workflow for evaluating the cytotoxic and molecular effects of Geldanamycin in cancer cell lines.

An In-depth Technical Guide on the Toxicology and Safety Profile of Cyclosporine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporine (also spelled Ciclosporin) is a potent immunosuppressive agent, classified as a calcineurin inhibitor, that is widely used in organ and bone marrow transplantation to prevent rejection.[1][2] It is also indicated for the treatment of various autoimmune and inflammatory conditions such as rheumatoid arthritis, psoriasis, and atopic dermatitis.[1][2] Originally isolated from the fungus Tolypocladium inflatum, Cyclosporine's introduction into medical practice in 1983 revolutionized transplant medicine.[3] Despite its therapeutic efficacy, the clinical application of Cyclosporine is often limited by a narrow therapeutic window and a well-documented profile of adverse effects, most notably nephrotoxicity and hypertension. This guide provides a detailed technical overview of the toxicology and safety profile of Cyclosporine.

Mechanism of Action

Cyclosporine exerts its immunosuppressive effect by inhibiting T-cell activation. It readily diffuses into T-lymphocytes and binds to a cytosolic protein called cyclophilin. This Cyclosporine-cyclophilin complex then inhibits calcineurin, a calcium and calmodulin-dependent phosphatase. The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NF-AT), a key transcription factor. This blockage prevents NF-AT from translocating to the nucleus, thereby inhibiting the transcription of genes for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). IL-2 is crucial for T-cell activation and proliferation, and its suppression is the primary mechanism behind Cyclosporine's immunosuppressive action.

Caption: Cyclosporine's inhibition of the calcineurin-NFAT signaling pathway.

Pharmacokinetic Profile

The pharmacokinetics of Cyclosporine are characterized by significant inter- and intra-patient variability.

| Parameter | Description |

| Absorption | Oral bioavailability is highly variable, ranging from 10% to 89%. Food can decrease the peak concentration and overall exposure. |

| Distribution | Cyclosporine is highly lipophilic and widely distributed throughout the body, with a volume of distribution of 3 to 5 L/kg. It is extensively bound to plasma proteins (approximately 90%), primarily lipoproteins. |

| Metabolism | Extensively metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system. |

| Elimination | Primarily excreted through the bile, with minimal renal elimination. The elimination half-life ranges from 5 to 27 hours. |

Non-Clinical Toxicology

Acute Toxicity

The acute toxicity of Cyclosporine has been evaluated in several animal species.

| Species | Route | LD50 |

| Rat | Oral | 1,480 mg/kg |

| Mouse | Oral | 2,329 mg/kg |

| Rabbit | Oral | >1,000 mg/kg |

| Rat | Intraperitoneal | 147 mg/kg |

| Rat | Subcutaneous | 286 mg/kg |

| Mouse | Intravenous | 96 mg/kg |

| Rabbit | Intravenous | 10 mg/kg |

Chronic Toxicity

Chronic administration of Cyclosporine in animal models has been shown to induce nephrotoxicity, characterized by tubulointerstitial lesions and renal insufficiency. Some studies in rats have shown that these effects can be partially reversible upon discontinuation of the drug.

Clinical Safety and Toxicology

The adverse effects of Cyclosporine are numerous and often dose-dependent.

Nephrotoxicity

This is the most significant and dose-limiting toxicity. Cyclosporine can cause both acute and chronic nephrotoxicity. The acute form is characterized by renal vasoconstriction leading to a reversible impairment of the glomerular filtration rate. Chronic nephrotoxicity involves irreversible interstitial fibrosis. The underlying mechanisms are complex and involve oxidative stress, inflammation, and apoptosis of renal cells.

Hepatotoxicity

Cyclosporine can cause liver injury, typically presenting as a mild, transient cholestasis with elevations in alkaline phosphatase and bilirubin. These effects are usually observed during the first month of high-dose therapy and often resolve with dose reduction.

Hypertension

Increased blood pressure is a common side effect of Cyclosporine therapy. The mechanism is thought to involve renal vasoconstriction and increased sodium reabsorption.

Other Adverse Effects

-

Neurotoxicity : Can manifest as tremors, headaches, and in severe cases, seizures and encephalopathy.

-

Metabolic Disturbances : Including hyperlipidemia, hyperkalemia, and hypomagnesemia.

-

Gingival Hyperplasia : Overgrowth of the gums is a known side effect.

-

Hypertrichosis : Excessive hair growth is also commonly reported.

-

Increased Risk of Infections and Malignancies : Due to its immunosuppressive nature, Cyclosporine increases the risk of infections and certain cancers, particularly skin cancer and lymphoma.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product.

Caption: A generalized workflow for an in vitro cytotoxicity MTT assay.

Protocol Steps:

-

Cell Seeding : Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with a range of concentrations of Cyclosporine and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition : Add MTT solution to each well and incubate for 1-4 hours at 37°C.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis : Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of Cyclosporine that inhibits 50% of cell viability).

Conclusion

Cyclosporine remains a cornerstone of immunosuppressive therapy. However, its complex pharmacokinetic profile and significant potential for toxicity necessitate careful patient management and therapeutic drug monitoring. A thorough understanding of its mechanisms of action and toxicity is crucial for optimizing its therapeutic benefits while minimizing adverse effects. Further research into the molecular pathways of Cyclosporine-induced toxicity may lead to the development of strategies to mitigate these risks.

References

Tirzepatide: A Technical Guide to its Therapeutic Potential and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirzepatide, a first-in-class dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist, represents a significant advancement in the management of type 2 diabetes, obesity, and related metabolic disorders.[1][2] Marketed under the brand names Mounjaro and Zepbound, its unique mechanism of targeting two key incretin hormone pathways results in superior glycemic control and weight loss compared to selective GLP-1 receptor agonists.[1][3][4] This technical guide provides an in-depth overview of Tirzepatide's mechanism of action, potential therapeutic targets, and the experimental protocols used to elucidate its pharmacological profile.

Mechanism of Action: A Dual Agonist with Biased Signaling

Tirzepatide is a 39-amino-acid synthetic peptide analog of human GIP, modified with a C20 fatty diacid moiety to extend its half-life, allowing for once-weekly subcutaneous administration. Its primary mechanism involves the activation of both GIP and GLP-1 receptors, which are expressed in various tissues, including the pancreas, brain, and adipose tissue.

Imbalanced Receptor Affinity and Potency:

Pharmacological studies have revealed that Tirzepatide is an imbalanced dual agonist, exhibiting a greater affinity and potency for the GIP receptor (GIPR) compared to the GLP-1 receptor (GLP-1R). It binds to the GIPR with an affinity comparable to native GIP but has an approximately five-fold weaker affinity for the GLP-1R than native GLP-1. This imbalanced profile is believed to be crucial for its enhanced efficacy, as it may optimize the synergistic effects of activating both pathways while potentially mitigating some of the gastrointestinal side effects associated with high GLP-1R stimulation.

Biased Signaling at the GLP-1 Receptor:

A key feature of Tirzepatide's action at the GLP-1R is its biased agonism. It preferentially stimulates the Gαs/cyclic AMP (cAMP) signaling pathway over the recruitment of β-arrestin. This is significant because the cAMP pathway is the principal network for insulinotropic signaling. The reduced engagement of β-arrestin is associated with a weaker ability to drive GLP-1R internalization compared to native GLP-1. This biased signaling may augment the cellular response and enhance insulin secretion. In contrast, at the GIPR, Tirzepatide mimics the action of native GIP without this pronounced bias.

Signaling Pathways and Downstream Effects

The dual agonism of Tirzepatide initiates a cascade of downstream signaling events that culminate in its therapeutic effects.

Key Downstream Effects:

-

Enhanced Insulin Secretion: By activating both GIP and GLP-1 receptors on pancreatic β-cells, Tirzepatide significantly potentiates glucose-dependent insulin secretion.

-

Glucagon Suppression: Activation of the GLP-1 receptor leads to the suppression of glucagon release from pancreatic α-cells, which in turn reduces hepatic glucose production.

-

Delayed Gastric Emptying: Similar to other GLP-1 receptor agonists, Tirzepatide slows gastric emptying, which contributes to a feeling of fullness and reduces postprandial glucose excursions.

-

Appetite Regulation and Weight Loss: Tirzepatide acts on appetite centers in the brain, leading to reduced food intake and subsequent weight loss. This effect is a cornerstone of its therapeutic benefit in obesity.

-

Improved Insulin Sensitivity: Tirzepatide has been shown to improve insulin sensitivity, an effect that may be partially independent of weight loss. It increases levels of adiponectin, a hormone involved in regulating glucose and lipid metabolism.

Quantitative Pharmacological Profile

The distinct pharmacological characteristics of Tirzepatide at the GIP and GLP-1 receptors are central to its efficacy. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Receptor Binding Affinity

| Ligand | Receptor | Binding Affinity (Ki, nM) |

| Tirzepatide | GIPR | 0.135 |

| Native GIP | GIPR | Comparable to Tirzepatide |

| Tirzepatide | GLP-1R | 4.23 |

| Native GLP-1 | GLP-1R | ~5-fold higher than Tirzepatide |

Table 2: Functional Potency (cAMP Accumulation)

| Ligand | Receptor | Potency (EC50) | Relative Potency |

| Tirzepatide | GIPR | Equipotent to Native GIP | - |

| Tirzepatide | GLP-1R | ~20-fold lower than Native GLP-1 | - |

Potential Therapeutic Targets

The multifaceted mechanism of action of Tirzepatide opens up a wide range of potential therapeutic applications beyond its current indications.

-

Type 2 Diabetes and Obesity: These are the primary, well-established therapeutic areas for Tirzepatide, with extensive clinical trial data supporting its efficacy.

-

Non-alcoholic Steatohepatitis (NASH): Clinical trials have shown that Tirzepatide can lead to the resolution of NASH and a reduction in liver fibrosis. This is likely due to its effects on weight loss, insulin sensitivity, and reduction in liver fat.

-

Cardiovascular Disease: Tirzepatide has demonstrated cardiovascular benefits, including a reduction in the risk of major adverse cardiovascular events. It also improves several cardiometabolic risk factors such as blood pressure and lipid profiles.

-

Heart Failure with Preserved Ejection Fraction (HFpEF): Recent studies suggest that Tirzepatide can improve outcomes in patients with HFpEF and obesity.

-

Chronic Kidney Disease: Evidence is emerging that Tirzepatide may have beneficial effects on kidney function in patients with obesity.

-

Type 1 Diabetes: A clinical trial is currently underway to investigate the efficacy and safety of Tirzepatide in individuals with type 1 diabetes and overweight or obesity.

Detailed Experimental Protocols

The characterization of Tirzepatide's pharmacology relies on a suite of standardized in vitro cell-based assays.

1. Receptor Binding Assays

-

Objective: To determine the binding affinity (Ki) of Tirzepatide for the human GIPR and GLP-1R.

-

Methodology: Competition binding assays are performed using membranes from HEK293 cells stably expressing the respective human receptor. A radiolabeled ligand (e.g., ¹²⁵I-GIP or ¹²⁵I-GLP-1) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Tirzepatide. Following incubation, the bound and free radioligand are separated by filtration. The radioactivity of the filter-bound membranes is measured, and the concentration of Tirzepatide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

2. cAMP Accumulation Assays

-

Objective: To measure the functional potency (EC50) and efficacy (Emax) of Tirzepatide in activating Gαs signaling.

-

Methodology: HEK293 or CHO-K1 cells expressing low densities of the human GIPR or GLP-1R are used to minimize signal amplification from spare receptors. Cells are incubated with increasing concentrations of Tirzepatide for a defined period (e.g., 15-30 minutes) at 37°C in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. Following incubation, the cells are lysed, and the intracellular cAMP concentration is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescence-based biosensor.

3. β-Arrestin Recruitment Assays

-

Objective: To quantify the recruitment of β-arrestin 2 to the GIPR and GLP-1R upon agonist stimulation.

-

Methodology: A common method is the PathHunter® β-arrestin assay. This assay uses CHO-K1 cells co-expressing the target receptor fused to a ProLink (PK) enzyme fragment and β-arrestin 2 fused to an Enzyme Acceptor (EA) fragment. Agonist binding brings the receptor and β-arrestin into proximity, allowing the PK and EA fragments to complement and form an active β-galactosidase enzyme. The enzyme activity, which is proportional to the extent of β-arrestin recruitment, is measured using a chemiluminescent substrate.

Conclusion

Tirzepatide's novel dual GIP and GLP-1 receptor agonism, combined with its biased signaling at the GLP-1R, provides a powerful and multifaceted approach to treating type 2 diabetes, obesity, and a growing list of related cardiometabolic conditions. Its imbalanced receptor activity appears to be a key determinant of its superior clinical efficacy. The ongoing and future research into the broader applications of Tirzepatide holds significant promise for addressing some of the most pressing global health challenges. This technical guide serves as a foundational resource for researchers and drug development professionals seeking to understand and build upon the therapeutic potential of this innovative compound.

References

- 1. How Tirzepatide Works: A Deep Dive into GIP and GLP-1 Dual Agonism | WellLife Medical Centers [welllifemedctr.com]

- 2. Tirzepatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Efficacy and Safety of Tirzepatide in Type 2 Diabetes and Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Early Research of Selonsertib

Executive Summary

Selonsertib (formerly GS-4997) is a first-in-class, orally bioavailable, small-molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1][2] Early research into selonsertib identified it as a promising therapeutic agent for conditions driven by oxidative stress, inflammation, and fibrosis, with a primary focus on liver diseases such as nonalcoholic steatohepatitis (NASH).[1][3] ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade that responds to cellular stressors, including reactive oxygen species (ROS) and inflammatory cytokines.[4] By competitively binding to the ATP domain of ASK1, selonsertib prevents its activation and the subsequent phosphorylation of downstream targets p38 and c-Jun N-terminal kinase (JNK), thereby mitigating pathways that lead to apoptosis, inflammation, and fibrosis. Preclinical studies demonstrated its ability to reduce fibrosis in animal models and in vitro. Early clinical trials, particularly a Phase 2 study in patients with NASH and moderate-to-severe fibrosis, showed promising anti-fibrotic effects. However, subsequent larger Phase 3 trials in patients with advanced fibrosis and cirrhosis due to NASH did not meet their primary endpoints for histological improvement. This guide provides a detailed overview of the foundational preclinical and clinical research on selonsertib, focusing on its mechanism of action, experimental validation, and early quantitative outcomes.

Mechanism of Action: The ASK1 Signaling Pathway

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as MAP3K5, is a serine/threonine kinase that is activated by various stress signals, including oxidative stress (ROS), endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines like TNF-α. Under normal physiological conditions, ASK1 is kept in an inactive state through binding with reduced thioredoxin (TRX). Upon exposure to oxidative stress, TRX dissociates, allowing ASK1 to activate and trigger downstream signaling cascades.

Activated ASK1 phosphorylates and activates MAP2K kinases, which in turn phosphorylate and activate p38 MAPK and JNK. These terminal kinases orchestrate a cellular response that includes the production of inflammatory cytokines, induction of apoptosis, and promotion of fibrogenesis. In chronic liver disease, this sustained activation in hepatic stellate cells (HSCs) is a critical driver of liver fibrosis.

Selonsertib functions as an ATP-competitive inhibitor, binding to the catalytic kinase domain of ASK1. This action prevents the phosphorylation and activation of ASK1, thereby blocking the entire downstream signaling cascade through p38 and JNK and reducing the pathological responses of inflammation, apoptosis, and fibrosis.

Preclinical Research and In Vitro Validation

Early research validated the therapeutic potential of selonsertib through a series of in vitro and in vivo experiments, primarily focusing on liver fibrosis models.

Key Preclinical Findings

-

Inhibition of Hepatic Stellate Cell (HSC) Activation : In vitro studies demonstrated that selonsertib strongly suppressed the growth and proliferation of activated HSCs, which are the primary cell type responsible for collagen deposition in liver fibrosis.

-

Induction of Apoptosis in HSCs : Selonsertib was shown to induce apoptosis in activated HSCs, a key mechanism for resolving liver fibrosis. This was confirmed by observing an increase in markers like Annexin V and cleaved caspase-3.

-

Reduction of Fibrogenic Markers : Treatment with selonsertib led to a significant decrease in the expression of key extracellular matrix components and fibrotic markers, including α-smooth muscle actin (α-SMA), collagen type I, and fibronectin, both in cell culture and in animal models of liver fibrosis.

-

Inhibition of Downstream Signaling : As confirmation of its mechanism, selonsertib suppressed the phosphorylation of both ASK1 and its downstream targets, p38 and JNK, in HSCs.

Representative Experimental Workflow

The preclinical assessment of ASK1 inhibitors like selonsertib typically follows a logical progression from biochemical assays to cell-based models and finally to in vivo disease models.

References

Methodological & Application

Application Notes: The Use of Rapamycin in Cell Culture

Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound originally isolated from the bacterium Streptomyces hygroscopicus. It is a highly specific and potent allosteric inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] By forming a complex with the intracellular receptor FKBP12, rapamycin binds to and inhibits the function of mTOR Complex 1 (mTORC1), but not mTOR Complex 2 (mTORC2), although prolonged treatment can inhibit mTORC2 assembly in some cell lines.[4][5] Its ability to mimic cellular starvation by blocking mTORC1 signaling makes it a powerful tool for inducing autophagy. These properties have established rapamycin as an indispensable tool in various research fields, including cancer biology, neurodegenerative diseases, immunology, and aging.

Mechanism of Action

Rapamycin's primary mechanism involves the inhibition of the mTOR signaling pathway. The mTOR kinase is a core component of two distinct protein complexes, mTORC1 and mTORC2. Rapamycin's action is highly specific to mTORC1.

-

Binding to FKBP12 : Rapamycin enters the cell and binds to the immunophilin FK506-binding protein 12 (FKBP12).

-

Inhibition of mTORC1 : The rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically within the mTORC1 complex. This interaction allosterically inhibits mTORC1's kinase activity.

-

Downstream Effects : Inhibition of mTORC1 leads to:

-

Inhibition of Protein Synthesis : mTORC1 normally phosphorylates and activates S6 Kinase 1 (S6K1) and inactivates the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). By inhibiting mTORC1, rapamycin leads to the dephosphorylation of S6K1 and 4E-BP1, which in turn suppresses protein synthesis and ribosome biogenesis, ultimately causing cell cycle arrest, typically in the G1 phase.

-

Induction of Autophagy : mTORC1 negatively regulates autophagy by phosphorylating and inhibiting the ULK1/Atg13/FIP200 complex. Rapamycin-mediated inhibition of mTORC1 relieves this suppression, leading to the induction of autophagy, a cellular process for degrading and recycling cellular components.

-

Visualizations

Signaling Pathway of Rapamycin

References

Application Notes and Protocols for Bavdegalutamide (ARV-110) in Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bavdegalutamide, also known as ARV-110, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2] As a heterobifunctional molecule, ARV-110 simultaneously binds to the AR and the E3 ubiquitin ligase cereblon (CRBN), thereby facilitating the ubiquitination and subsequent proteasomal degradation of the AR.[3][4][5] This targeted protein degradation strategy offers a powerful approach to study AR-mediated protein interactions and has significant therapeutic potential in diseases such as prostate cancer. These application notes provide detailed protocols for utilizing ARV-110 in protein interaction studies.

Mechanism of Action

ARV-110 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically eliminate the AR protein. One end of the ARV-110 molecule engages the AR, while the other end recruits the CRBN E3 ligase. This proximity induces the formation of a ternary complex (AR-ARV-110-CRBN), leading to the polyubiquitination of the AR. The ubiquitinated AR is then recognized and degraded by the 26S proteasome.

Figure 1: Mechanism of action of ARV-110 in inducing androgen receptor degradation.

Quantitative Data

ARV-110 has demonstrated high potency in degrading the Androgen Receptor in various prostate cancer cell lines. The following table summarizes key quantitative data for ARV-110.

| Parameter | Cell Line | Value | Reference |

| DC50 | VCaP | ~1 nM | |

| LNCaP | < 1 nM | ||

| Maximum Degradation (Dmax) | VCaP, LNCaP | >95% | |

| Binding Affinity (Kd) | To be determined by user | See Protocol 2 | N/A |

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol details the steps to verify the ARV-110-induced interaction between the Androgen Receptor and Cereblon.

Materials:

-

Prostate cancer cells (e.g., VCaP or LNCaP)

-

ARV-110 (Bavdegalutamide)

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with protease and phosphatase inhibitors)

-

Antibody against Androgen Receptor (for immunoprecipitation)

-

Antibody against Cereblon (for western blot detection)

-

Protein A/G magnetic beads

-

SDS-PAGE gels and western blot reagents

Procedure:

-

Cell Treatment: Culture prostate cancer cells to 70-80% confluency. Treat the cells with the desired concentration of ARV-110 (e.g., 100 nM) or vehicle control (DMSO) for 4-6 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with Co-IP lysis buffer on ice for 30 minutes.

-

Lysate Preparation: Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate). Determine the protein concentration.

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add the anti-AR antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

-

Immune Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with Co-IP wash buffer.

-

Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-Cereblon antibody to detect the co-immunoprecipitated protein. An input control should be run using a small fraction of the initial cell lysate.

Figure 2: Experimental workflow for co-immunoprecipitation.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity Determination

This protocol provides a framework for measuring the binding kinetics and affinity of ARV-110 to its target proteins.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant human Androgen Receptor (ligand)

-

Recombinant human Cereblon/DDB1 complex (ligand)

-

ARV-110 (analyte)

-

SPR running buffer (e.g., HBS-EP+)

-

Amine coupling kit for ligand immobilization

Procedure:

-

Ligand Immobilization: Immobilize the recombinant AR or CRBN/DDB1 complex onto the sensor chip surface using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a series of dilutions of ARV-110 in SPR running buffer.

-

Binding Measurement (Binary Interaction):

-

Inject the ARV-110 dilutions over the immobilized AR or CRBN/DDB1 surface.

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the sensor surface between injections if necessary.

-

-

Binding Measurement (Ternary Complex Formation):

-

To measure the affinity of ARV-110 to AR in the presence of CRBN, inject a mixture of ARV-110 and the CRBN/DDB1 complex over the immobilized AR surface.

-

Alternatively, immobilize one protein and inject the PROTAC followed by the second protein.

-

-

Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Figure 3: Logical relationship of SPR experiments for binding analysis.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that ARV-110 directly binds to and stabilizes the Androgen Receptor in a cellular environment.

Materials:

-

Prostate cancer cells

-

ARV-110

-

PBS and lysis buffer with protease inhibitors

-

PCR tubes or plates

-

Thermal cycler

-

Western blot or ELISA reagents

Procedure:

-

Cell Treatment: Treat cultured cells with ARV-110 or vehicle control for 1-2 hours.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler. One sample should be kept at room temperature as a control.

-

Cell Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a water bath.

-

Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble AR at each temperature using western blotting or a quantitative immunoassay like ELISA.

-

Data Interpretation: A shift in the melting curve to a higher temperature in the ARV-110-treated samples compared to the control indicates target engagement and stabilization of the AR by the compound.

Disclaimer

These protocols provide a general framework. Researchers should optimize the conditions for their specific experimental setup, cell lines, and reagents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bavdegalutamide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. urotoday.com [urotoday.com]

Application Note & Protocol: Analytical Methods for Ibrutinib Detection

Of course. To generate a detailed Application Note and Protocol for analytical methods, please specify the [Compound Name] . Once you provide the name of the compound, I will proceed with the detailed research and content creation as per your requirements.

For the purpose of providing a comprehensive example, I will proceed with a well-known compound: Ibrutinib .

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ibrutinib is a first-in-class, orally administered small molecule that functions as an irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival, proliferation, and trafficking of B-cells. By targeting BTK, Ibrutinib effectively disrupts these pathways, making it a highly effective treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.

Given its potent activity and use in long-term therapy, the precise and accurate quantification of Ibrutinib in various biological matrices is critical for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and ensuring drug safety and efficacy. This document outlines the prevalent analytical methods for Ibrutinib detection and provides a detailed protocol for a validated LC-MS/MS method.

Overview of Analytical Methods

The quantification of Ibrutinib is predominantly achieved using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or, more commonly, tandem mass spectrometry (LC-MS/MS) for higher sensitivity and selectivity.

-

High-Performance Liquid Chromatography (HPLC-UV): This method is often used for the analysis of Ibrutinib in pharmaceutical formulations. While robust and widely available, its sensitivity is generally lower than LC-MS/MS, making it less suitable for detecting the low concentrations typically found in biological samples for pharmacokinetic studies.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying Ibrutinib in complex biological matrices like plasma, serum, and tissue homogenates. Its high sensitivity, specificity, and wide dynamic range allow for the accurate measurement of drug concentrations across the therapeutic window. The method typically involves a sample preparation step, such as protein precipitation or solid-phase extraction, followed by chromatographic separation and mass spectrometric detection.

Quantitative Data Summary

The following table summarizes the performance characteristics of various published LC-MS/MS methods for the determination of Ibrutinib in human plasma.

| Method | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Matrix | Sample Preparation | Reference |

| UPLC-MS/MS | 0.5 - 200 | 0.1 | 0.5 | Human Plasma | Protein Precipitation | |

| UPLC-MS/MS | 1 - 1000 | 0.38 | 1 | Human Plasma | Protein Precipitation | |

| UHPLC-MS/MS | 0.2 - 500 | 0.06 | 0.2 | Human Plasma | Protein Precipitation | |

| HPLC-MS/MS | 0.5 - 500 | Not Reported | 0.5 | Human Plasma | Liquid-Liquid Extraction | |

| UPLC-MS/MS | 2 - 2000 | 0.5 | 2 | Human Plasma | Protein Precipitation |

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the Ibrutinib signaling pathway and a typical experimental workflow for its quantification.

Caption: Ibrutinib's mechanism of action via irreversible inhibition of BTK in the B-cell receptor signaling pathway.

Caption: A typical experimental workflow for the quantification of Ibrutinib in plasma using LC-MS/MS.

Detailed Protocol: UPLC-MS/MS Method

This protocol is adapted from validated methods for the quantification of Ibrutinib in human plasma.

4.1. Materials and Reagents

-

Ibrutinib reference standard (>99% purity)

-

Ibrutinib-d5 (or other suitable stable isotope-labeled internal standard, IS)

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Methanol (MeOH), HPLC or LC-MS grade

-

Formic acid, LC-MS grade

-

Ammonium acetate, analytical grade

-

Ultrapure water

-

Human plasma (K2-EDTA)

4.2. Instrumentation

-

UPLC System: Waters ACQUITY UPLC system or equivalent.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500, Waters Xevo TQ-S) equipped with an electrospray ionization (ESI) source.

-

Analytical Column: C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

4.3. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of Ibrutinib and the IS in methanol.

-

Working Solutions: Prepare serial dilutions of the Ibrutinib stock solution with 50:50 (v/v) ACN:water to create calibration standards.

-

IS Working Solution: Dilute the IS stock solution with 50:50 (v/v) ACN:water to achieve a final concentration of 50 ng/mL.

-

Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

4.4. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS working solution (50 ng/mL) and vortex briefly.

-

Add 200 µL of acetonitrile (as the protein precipitating agent).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the clear supernatant to an autosampler vial.

-

Inject 5 µL of the supernatant into the UPLC-MS/MS system.

4.5. UPLC-MS/MS Conditions

-

UPLC Conditions:

-

Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

-

Column Temperature: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 20 1.5 95 2.0 95 2.1 20 | 3.0 | 20 |

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Ion Source Temperature: 550°C.

-

Multiple Reaction Monitoring (MRM) Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V) Ibrutinib 441.2 304.1 150 35 | Ibrutinib-d5 (IS) | 446.2 | 309.1 | 150 | 35 |

-

Note: MS parameters such as declustering potential and collision cell exit potential should be optimized for the specific instrument used.

-

4.6. Data Analysis

-

Integrate the chromatographic peaks for Ibrutinib and the IS using the instrument's software (e.g., MassLynx, Analyst).

-

Calculate the peak area ratio (Ibrutinib area / IS area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression model.

-

Determine the concentration of Ibrutinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

LC-MS/MS methods provide the necessary sensitivity, specificity, and throughput for the reliable quantification of Ibrutinib in biological matrices. The protocol detailed here, based on a simple protein precipitation step, is robust and suitable for high-throughput applications such as pharmacokinetic analysis and therapeutic drug monitoring, thereby supporting both clinical research and patient care. Method validation according to regulatory guidelines (e.g., FDA, EMA) is essential before implementation for clinical sample analysis.

Application Notes and Protocols: Palbociclib Solution Preparation and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palbociclib (Ibrance®) is a highly selective and potent oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[1][2][3][4] By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest at the G1/S transition and subsequent suppression of tumor cell proliferation.[1] These application notes provide detailed protocols for the preparation and storage of Palbociclib solutions for both in vitro and in vivo research applications, ensuring consistent and reliable experimental outcomes.

Physicochemical Properties and Solubility

Palbociclib is a yellow to orange powder. Its solubility is pH-dependent, exhibiting higher solubility in acidic conditions and significantly decreasing in aqueous media with a pH above 4.5.

Table 1: Physicochemical Properties of Palbociclib

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₉N₇O₂ | |

| Molecular Weight | 447.54 g/mol | |

| Appearance | Yellow to orange powder | |

| pKa | ~7.3 (secondary piperazine nitrogen), ~4.1 (pyridine nitrogen) |

Table 2: Solubility of Palbociclib in Common Solvents

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |

| DMSO | ≥28.7 mg/mL | >64.1 mM | Warming to 37°C and/or vortexing may be required. |

| 0.1 M HCl | 25 mg/mL | 55.9 mM | Ultrasonic and warming to 60°C may be required. |

| Water | <0.002 mg/mL (at pH 9.0) to >0.7 mg/mL (at pH ≤ 4.3) | - | pH-dependent. |

| Ethanol | Insoluble | - | |

| PBS | - | - | A 1 mM stock solution in PBS has been reported for in vitro use. |

Solution Preparation Protocols

In Vitro Applications (e.g., Cell Culture)

Protocol 1: Preparation of a 10 mM Palbociclib Stock Solution in DMSO

Materials:

-

Palbociclib powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath or incubator at 37°C (optional)

Procedure:

-

Weighing: Accurately weigh the desired amount of Palbociclib powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.475 mg of Palbociclib.

-

Dissolving: Add the appropriate volume of DMSO to the Palbociclib powder. For a 10 mM stock, add 1 mL of DMSO to 4.475 mg of Palbociclib.

-

Mixing: Vortex the solution thoroughly to ensure complete dissolution. If necessary, warm the solution at 37°C for a short period to aid dissolution.

-

Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C or -80°C, protected from light.

In Vivo Applications (e.g., Animal Studies)

Protocol 2: Preparation of Palbociclib Formulation in 50 mM Sodium Lactate Buffer (pH 4.0)

Materials:

-

Palbociclib powder

-

Sodium Lactate

-

Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

-

Sterile water for injection

-

Sterile conical tubes or vials

-

Calibrated analytical balance

-

pH meter

-

Vortex mixer

-

Sterile filter (0.22 µm)

Procedure:

-

Buffer Preparation: Prepare a 50 mM sodium lactate buffer. Dissolve the appropriate amount of sodium lactate in sterile water. Adjust the pH to 4.0 using HCl or NaOH.

-

Weighing: Weigh the required amount of Palbociclib powder based on the desired final concentration and dosing volume.

-

Dissolving: Add the Palbociclib powder to the 50 mM sodium lactate buffer (pH 4.0).

-

Mixing: Vortex the suspension thoroughly to ensure a uniform mixture. Sonication may be used to aid in dispersion.

-

Sterilization: Sterilize the final formulation by filtering through a 0.22 µm syringe filter.

-

Storage: Prepare the formulation fresh on the day of use. If temporary storage is necessary, keep it at 2-8°C and protect it from light.

Solution Storage and Stability

Proper storage of Palbociclib solutions is crucial to maintain their stability and efficacy.

Table 3: Recommended Storage Conditions and Stability

| Solution Type | Solvent | Storage Temperature | Stability | Notes |

| Solid Powder | - | -20°C | 24 months | Store desiccated. |

| Stock Solution | DMSO | -20°C | Up to 1 month | Protect from light. Avoid repeated freeze-thaw cycles. |

| Stock Solution | DMSO | -80°C | Up to 6 months | Protect from light. Avoid repeated freeze-thaw cycles. |

| In Vivo Formulation | 50 mM Sodium Lactate (pH 4.0) | 2-8°C | Prepare fresh for each use | Protect from light. |

Experimental Workflow and Signaling Pathway

To facilitate understanding, the following diagrams illustrate the experimental workflow for solution preparation and the cellular signaling pathway targeted by Palbociclib.

Caption: Experimental workflow for Palbociclib solution preparation and storage.

Caption: Palbociclib inhibits the CDK4/6-Rb signaling pathway.

References

Applications of Tamoxifen in Molecular Biology: Application Notes and Protocols

Introduction

Tamoxifen is a selective estrogen receptor modulator (SERM) with wide-ranging applications in both clinical settings and fundamental molecular biology research. While renowned for its use in breast cancer therapy, its utility in the laboratory is centered on its ability to control the activity of fusion proteins, most notably the Cre-ER recombinase. This system provides researchers with a powerful tool for inducible, spatio-temporal control of gene expression, enabling the study of gene function in a conditional manner. These notes provide an in-depth overview of the applications of Tamoxifen in molecular biology, with a focus on the Cre-ER system, and include detailed protocols for its use.

Mechanism of Action: Tamoxifen-inducible Cre-LoxP System

The most prominent application of Tamoxifen in molecular biology is the regulation of the Cre-ERT2 system. This system is based on the fusion of Cre recombinase with a mutated ligand-binding domain (LBD) of the human estrogen receptor (ERT2). The mutation renders the LBD insensitive to endogenous estrogens but highly responsive to Tamoxifen and its more active metabolite, 4-hydroxytamoxifen (4-OHT).

In the absence of Tamoxifen, the Cre-ERT2 fusion protein is sequestered in the cytoplasm through its interaction with heat shock proteins (HSPs). Upon administration, 4-OHT binds to the ERT2 LBD, inducing a conformational change that leads to the dissociation of HSPs. This unmasking allows the Cre-ERT2 protein to translocate into the nucleus. Once in the nucleus, Cre recombinase recognizes and mediates recombination between two loxP sites, leading to the excision, inversion, or translocation of the intervening DNA sequence. This allows for precise, temporally controlled gene knockout, knock-in, or reporter gene expression.

Application Notes and Protocols for Imatinib Assay Development and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib is a targeted therapy that has revolutionized the treatment of certain cancers, particularly Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1][2][3] It functions as a potent and selective inhibitor of specific tyrosine kinases, including BCR-ABL, c-KIT, and Platelet-Derived Growth Factor Receptor (PDGFR).[1][4] By blocking the ATP-binding site of these kinases, Imatinib inhibits the phosphorylation of their downstream targets, thereby impeding cancer cell proliferation and inducing apoptosis. Accurate and reliable quantification of Imatinib in various biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and drug development.

These application notes provide an overview of the development and validation of analytical methods for Imatinib, along with a detailed protocol for a common cell-based assay to evaluate its efficacy.

Mechanism of Action and Signaling Pathway